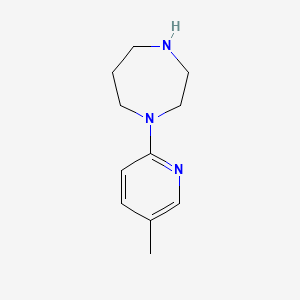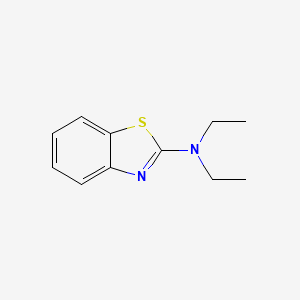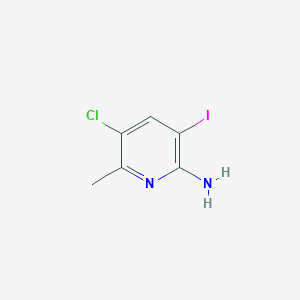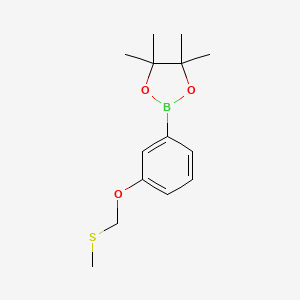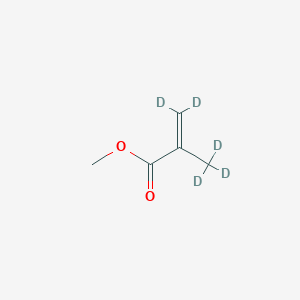
Methyl methacrylate-d5
概要
説明
Methyl methacrylate-d5 is a deuterated form of methyl methacrylate, where five hydrogen atoms are replaced with deuterium. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling, which helps in studying the structure and dynamics of polymers and other materials .
準備方法
Synthetic Routes and Reaction Conditions
Methyl methacrylate-d5 can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with deuterated methanol (CD3OD) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated reagents and catalysts to achieve high isotopic purity. The process may include steps such as distillation and purification to remove any impurities and ensure the desired isotopic composition .
化学反応の分析
Types of Reactions
Methyl methacrylate-d5 undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(methyl methacrylate) (PMMA), a widely used plastic.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Can be hydrolyzed to methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) under thermal conditions.
Esterification: Typically involves acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Polymerization: Produces poly(methyl methacrylate) (PMMA).
Esterification: Forms various esters depending on the alcohol used.
Hydrolysis: Yields methacrylic acid.
科学的研究の応用
Methyl methacrylate-d5 is extensively used in scientific research, including:
Chemistry: Used in NMR spectroscopy to study polymer structures and dynamics
Biology: Helps in labeling biological molecules for structural studies.
Medicine: Utilized in the development of biocompatible materials for medical devices.
Industry: Employed in the production of high-performance plastics and coatings.
作用機序
The mechanism of action of methyl methacrylate-d5 primarily involves its role as a monomer in polymerization reactions. The deuterium atoms provide unique insights into the reaction pathways and kinetics by altering the vibrational frequencies and reducing the rate of certain reactions . This isotopic labeling helps in understanding the molecular targets and pathways involved in the polymerization process .
類似化合物との比較
Similar Compounds
Methyl methacrylate: The non-deuterated form, widely used in the production of PMMA.
Methyl acrylate: Similar structure but lacks the methyl group on the alpha carbon.
Styrene-d8: Another deuterated monomer used in NMR studies.
Uniqueness
Methyl methacrylate-d5 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and kinetic studies. The presence of deuterium atoms allows for more precise measurements and insights into the molecular dynamics and reaction mechanisms .
特性
IUPAC Name |
methyl 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNEPGJFQJSBK-KPAILUHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C(=O)OC)C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583735 | |
| Record name | Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55935-46-1 | |
| Record name | Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl methacrylate-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1612512.png)
![4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1612513.png)
![{4-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1612515.png)
![1-[(4-Ethylphenyl)sulfonyl]piperazine](/img/structure/B1612516.png)
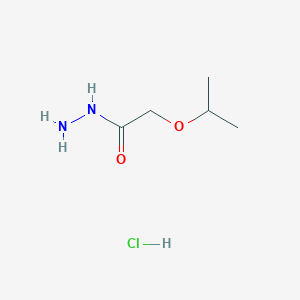
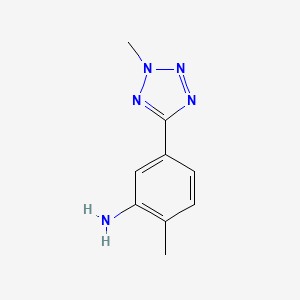
![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)

